![molecular formula C12H14O2 B1445045 1-[4-(But-2-yn-1-yloxy)phenyl]ethan-1-ol CAS No. 1249866-43-0](/img/structure/B1445045.png)

1-[4-(But-2-yn-1-yloxy)phenyl]ethan-1-ol

説明

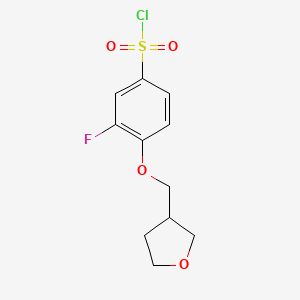

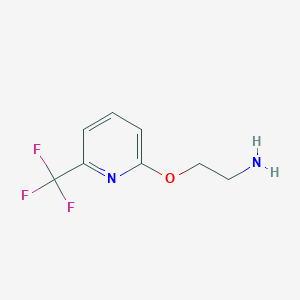

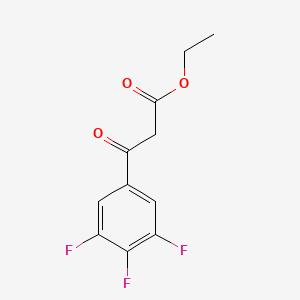

“1-[4-(But-2-yn-1-yloxy)phenyl]ethan-1-ol” is a chemical compound with the molecular formula C12H14O2 and a molecular weight of 190.24 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “1-[4-(But-2-yn-1-yloxy)phenyl]ethan-1-ol” consists of a phenyl group (a benzene ring) attached to an ethan-1-ol group via a but-2-yn-1-yloxy linker . The exact 3D structure can be determined using techniques such as X-ray crystallography .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[4-(But-2-yn-1-yloxy)phenyl]ethan-1-ol” include a predicted boiling point of 277.2±25.0 °C and a predicted density of 1.060±0.06 g/cm3 .

科学的研究の応用

1. Synthesis of New Unsaturated Amines

- Application Summary: This compound is used in the synthesis of new unsaturated amines through the Stevens Rearrangement. The process involves the monoalkylation of 1,4-dichlorobut-2-ene with prop-2-yn-1-ol under phase-transfer catalysis conditions, leading to the formation of 1-(prop-2-yn-1-yloxy)-4-chlorobut-2-ene .

- Methods of Application: The 1-(prop-2-yn-1-yloxy)-4-chlorobut-2-ene product reacts with dimethylamine to afford N,N-dimethyl-4-(prop-2-yn-1-yloxy)but-2-enyl-1-amine. Its quaternization affords new ammonium salts containing 4-(prop-2-yn-1-yloxy)but-2-enyl group .

- Results: The process results in the formation of unsaturated tertiary amines as a result of Stevens 3,2-rearrangement of quaternary salts .

2. Synthesis of Biologically Active Triazole and Pyrazole Compounds

- Application Summary: This compound is used in the synthesis of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues .

- Methods of Application: The compounds are synthesized from p-hydroxy benzaldehyde and phenyl hydrazine in excellent yields and purity .

- Results: The final derivatives were evaluated for their in vitro anti-microbial activity. Among all the tested compounds, the compound 12e, 12f and 12 k possess the highest growth inhibitory activity at MIC values of 4.8, 5.1 and 4.0 μg/ml respectively .

3. Preparation of Markovnikov Addition Product

- Application Summary: This compound can be used to prepare Markovnikov addition products .

- Methods of Application: The specific methods of application are not detailed in the source, but generally, Markovnikov addition involves the addition of a protic acid (H-X) to an alkene .

- Results: The result is the formation of a new compound following Markovnikov’s rule, which states that in the addition of a protic acid to an alkene, the acid hydrogen (H) becomes attached to the carbon with fewer alkyl substituents, and the halide (X) group becomes attached to the carbon with more alkyl substituents .

4. Synthesis of Biologically Active Imidazole Compounds

- Application Summary: Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

- Methods of Application: The compounds are synthesized from p-hydroxy benzaldehyde and phenyl hydrazine in excellent yields and purity .

- Results: The final derivatives were evaluated for their in vitro anti-microbial activity. Among all the tested compounds, the compound 12e, 12f, and 12k possess the highest growth inhibitory activity at MIC values of 4.8, 5.1, and 4.0 μg/ml respectively .

5. Manufacture of Certain Herbicides, Textile Additives, Corrosion Inhibitors, Plasticizers, Synthetic Resins, and Polyurethanes

- Application Summary: This compound can be used in the manufacture of certain herbicides, textile additives, corrosion inhibitors, plasticizers, synthetic resins, and polyurethanes .

- Methods of Application: The specific methods of application are not detailed in the source, but generally, these involve chemical reactions under controlled conditions .

- Results: The result is the formation of various industrial products such as herbicides, textile additives, corrosion inhibitors, plasticizers, synthetic resins, and polyurethanes .

6. Preparation of Active Pharmaceutical Ingredient such as Fexofenadine

- Application Summary: This compound can be used to prepare active pharmaceutical ingredients such as fexofenadine .

- Methods of Application: The specific methods of application are not detailed in the source, but generally, these involve chemical reactions under controlled conditions .

- Results: The result is the formation of active pharmaceutical ingredients such as fexofenadine .

Safety And Hazards

特性

IUPAC Name |

1-(4-but-2-ynoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-3-4-9-14-12-7-5-11(6-8-12)10(2)13/h5-8,10,13H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOVQHXPZCPDHRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCOC1=CC=C(C=C1)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(But-2-yn-1-yloxy)phenyl]ethan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1-Aminobutan-2-yl)oxy]-2-fluorobenzene](/img/structure/B1444970.png)

![1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1444978.png)